Cas no 849062-29-9 ((5-Chloro-2-propoxyphenyl)boronic acid)

(5-Chloro-2-propoxyphenyl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its chloro and propoxy substituents enhance its reactivity and selectivity in palladium-catalyzed transformations, making it valuable for constructing complex aryl and heteroaryl structures. This compound exhibits good stability under standard handling conditions and is compatible with a range of solvents and reaction conditions. Its well-defined structure and consistent purity ensure reliable performance in pharmaceutical, agrochemical, and materials science applications, particularly in the synthesis of bioactive molecules and advanced functional materials.
(5-Chloro-2-propoxyphenyl)boronic acid structure
849062-29-9 structure
Product Name:(5-Chloro-2-propoxyphenyl)boronic acid
CAS No:849062-29-9
MF:C9H12BClO3
MW:214.453782081604
MDL:MFCD06411348
CID:716698
PubChem ID:24882672
Update Time:2025-06-10

(5-Chloro-2-propoxyphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-Chloro-2-propoxyphenyl)boronic acid
    • 5-Chloro-2-propoxyphenylboronic acid
    • Boronic acid,B-(5-chloro-2-propoxyphenyl)-
    • NULL
    • FZDSWPMDXOYUBB-UHFFFAOYSA-N
    • TRA0149695
    • AB25238
    • OR360554
    • AX8236274
    • ST2402450
    • X2340
    • B-(5-Chloro-2-propoxyphenyl)boronic acid (ACI)
    • Boronic acid, (5-chloro-2-propoxyphenyl)- (9CI)
    • DB-415687
    • DTXSID10584482
    • DS-18088
    • 849062-29-9
    • AKOS015850393
    • ZIB06229
    • B-(5-Chloro-2-propoxyphenyl)boronic acid
    • SCHEMBL2635090
    • CS-W014921
    • (5-Chloro-2-propoxyphenyl)boronicacid
    • MFCD06411348
    • MDL: MFCD06411348
    • Inchi: 1S/C9H12BClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3
    • InChI Key: FZDSWPMDXOYUBB-UHFFFAOYSA-N
    • SMILES: ClC1C=C(B(O)O)C(OCCC)=CC=1

Computed Properties

  • Exact Mass: 214.05700
  • Monoisotopic Mass: 214.0568021g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • Density: 1.23
  • Melting Point: 92-97 °C (lit.)
  • Boiling Point: 377.5°C at 760 mmHg
  • Flash Point: 182.1°C
  • Refractive Index: 1.531
  • PSA: 49.69000
  • LogP: 0.80860

(5-Chloro-2-propoxyphenyl)boronic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

(5-Chloro-2-propoxyphenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(5-Chloro-2-propoxyphenyl)boronic acid Pricemore >>

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(5-Chloro-2-propoxyphenyl)boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:849062-29-9)(5-Chloro-2-propoxyphenyl)boronic acid
Order Number:A863881
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:43
Price ($):239.0
Email:sales@amadischem.com

Additional information on (5-Chloro-2-propoxyphenyl)boronic acid

(5-Chloro-2-propoxyphenyl)boronic acid and Its Significance in Modern Chemical Biology

(5-Chloro-2-propoxyphenyl)boronic acid (CAS No. 849062-29-9) is a versatile boronic acid derivative that has garnered significant attention in the field of chemical biology and drug discovery. This compound, characterized by its unique structural features, including a chloro substituent at the fifth position and a propoxy group at the second position of the phenyl ring, exhibits a range of pharmacological properties that make it valuable for both academic research and industrial applications.

The boronic acid moiety in (5-Chloro-2-propoxyphenyl)boronic acid is particularly noteworthy, as it serves as a key functional group in various biochemical interactions. Boronic acids are well-known for their ability to form stable complexes with diols, a property that has been exploited in the development of protease inhibitors and other therapeutic agents. The presence of the chloro group enhances the electrophilicity of the boron atom, making it more susceptible to nucleophilic attack, which is crucial for its role in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern organic synthesis.

In recent years, (5-Chloro-2-propoxyphenyl)boronic acid has been extensively studied for its potential in medicinal chemistry. Its structural motif is found to be highly conducive for designing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in developing inhibitors of glycosidases, which are enzymes involved in carbohydrate metabolism. The propoxy group at the second position contributes to the compound's solubility and bioavailability, making it an attractive candidate for further pharmacological development.

One of the most compelling aspects of (5-Chloro-2-propoxyphenyl)boronic acid is its role in the synthesis of novel biaryl compounds. The boronic acid functionality allows for efficient coupling with aryl halides or triflates via Suzuki-Miyaura cross-coupling, enabling the construction of complex molecular architectures. This reaction has been pivotal in the development of anticancer agents, where biaryl structures are frequently encountered. The chloro substituent further facilitates this process by enhancing reactivity and selectivity.

Recent advancements in computational chemistry have also highlighted the importance of (5-Chloro-2-propoxyphenyl)boronic acid in drug design. Molecular modeling studies have revealed that this compound can interact with specific amino acid residues in target proteins, leading to potent inhibition of enzyme activity. These insights have guided the optimization of analogs with improved pharmacokinetic profiles and reduced off-target effects.

The applications of (5-Chloro-2-propoxyphenyl)boronic acid extend beyond pharmaceuticals into materials science and nanotechnology. Its ability to form stable metal complexes has been exploited in the development of luminescent probes and catalysts. These materials find use in sensors, optoelectronic devices, and catalytic systems, underscoring the compound's versatility.

In conclusion, (5-Chloro-2-propoxyphenyl)boronic acid (CAS No. 849062-29-9) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers working on drug discovery, organic synthesis, and materials science. As our understanding of its properties continues to evolve, so too will its applications, driving innovation in both academic research and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:849062-29-9)(5-Chloro-2-propoxyphenyl)boronic acid
A863881
Purity:99%
Quantity:25g
Price ($):239.0
Email